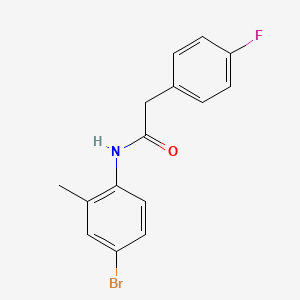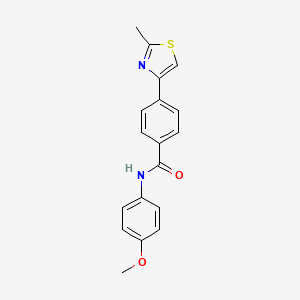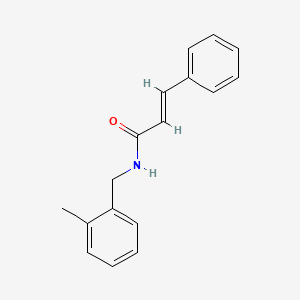![molecular formula C17H20O5 B5885441 isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TOAC, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a derivative of the naturally occurring compound vitamin E and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate acts as a radical scavenger due to the presence of its chromanoxyl moiety. It is capable of scavenging various reactive oxygen species (ROS) such as superoxide anion, hydroxyl radical, and peroxyl radical. isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can also interact with metal ions and inhibit their catalytic activity. These properties make isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate an excellent tool for studying oxidative stress and metal ion homeostasis in biological systems.
Biochemical and Physiological Effects:
isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. It has been reported to protect cells from oxidative stress-induced damage by scavenging ROS. isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes such as tissue remodeling and wound healing. Additionally, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and nicotinic acetylcholine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is readily available and easy to synthesize in large quantities. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has some limitations. It is relatively hydrophobic, which makes it difficult to solubilize in aqueous solutions. Additionally, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has a relatively low molecular weight, which limits its use in studying large biomolecules.
Zukünftige Richtungen
There are several future directions for research on isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research is to develop more water-soluble derivatives of isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate to overcome its hydrophobicity. Another area of research is to explore the potential of isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Moreover, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be used as a tool to study the structure and dynamics of membrane proteins, which are challenging to study due to their hydrophobic nature. Finally, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be used to study the role of metal ions in various biological processes, which can provide insights into the mechanisms of various diseases.
Conclusion:
In conclusion, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is readily available and easy to synthesize, making it a valuable tool for studying various biochemical and physiological processes. Despite its limitations, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments and has several potential future directions for research.
Synthesemethoden
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by the reaction of isopropyl acetoacetate with 3,4,8-trimethylcoumarin in the presence of a base such as potassium carbonate. The reaction yields isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a yellow crystalline solid with a high yield. This synthesis method has been optimized for large-scale production of isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. It is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is a technique used to study the structure and dynamics of biomolecules. isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been used as a fluorescence probe in fluorescence spectroscopy, which is another technique used to study biomolecules. Additionally, isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used as a ligand for metal ions in coordination chemistry and as a reagent for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-9(2)21-15(18)8-20-14-7-6-13-10(3)11(4)17(19)22-16(13)12(14)5/h6-7,9H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIINRKWLCGECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl ((3,4,8-trimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
